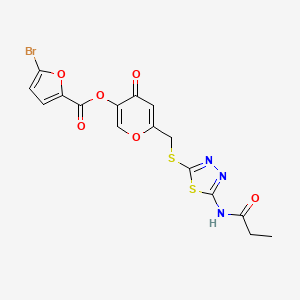
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C16H12BrN3O6S2 and its molecular weight is 486.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic molecule characterized by a unique structural arrangement that integrates a pyran ring, a thiadiazole moiety, and various functional groups. This structural diversity contributes to its promising biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
The molecular formula of this compound is C22H24N4O7S3 with a molecular weight of approximately 423.5 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing thiadiazole and pyran rings have been reported to show significant activity against various bacterial strains. In particular, compounds related to the target molecule have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's biological activity is also linked to its ability to inhibit key enzymes involved in various biochemical pathways. For example, derivatives of the compound have shown promising inhibitory effects against enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as effective enzyme inhibitors .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, inhibiting their activity and thereby affecting biological pathways. Interaction studies suggest that modifications on the thiadiazole and pyran rings can significantly influence binding affinity and specificity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in side chains and functional groups can lead to variations in biological activity. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Similar thiadiazole moiety; larger side chain | |
| 4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran | Cyclopropane substitution; potential variations in biological activity | |
| 4-oxo-6-{[(5-(propanoylamino)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Directly related; variations in substituents could influence efficacy |
This table illustrates how different structural modifications can lead to distinct biological activities.
Case Studies
Several studies have evaluated the biological activities of compounds related to the target molecule:
- Anticancer Activity : A series of novel pyran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. These studies indicated significant anti-proliferative effects linked to the activation of specific signaling pathways .
- Inhibitory Effects on Kinases : Research has shown that certain derivatives can inhibit kinases such as Src family kinases (SFKs), which are critical for cancer progression. The inhibition of these kinases represents a promising therapeutic strategy .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O6S2/c1-2-13(22)18-15-19-20-16(28-15)27-7-8-5-9(21)11(6-24-8)26-14(23)10-3-4-12(17)25-10/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNWRZUJBFNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














